4-Bromothiophene-2-sulfonyl chloride

描述

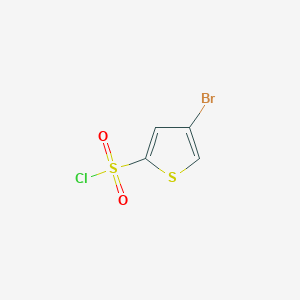

Structure

2D Structure

属性

IUPAC Name |

4-bromothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClO2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVRMHNCGCAEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626083 | |

| Record name | 4-Bromothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185329-76-4 | |

| Record name | 4-Bromothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromothiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromothiophene 2 Sulfonyl Chloride

Established Reaction Pathways for Sulfonyl Chloride Formation

Traditional methods for the formation of aryl sulfonyl chlorides have been widely adapted for heterocyclic systems like thiophene (B33073). These established pathways are reliable and well-documented in chemical literature.

Direct chlorosulfonation is a primary method for introducing a sulfonyl chloride group onto an aromatic or heteroaromatic ring. This electrophilic substitution reaction involves treating a bromothiophene substrate with a strong chlorosulfonating agent.

For the synthesis of 4-bromothiophene-2-sulfonyl chloride, the starting material is typically 2-bromothiophene. The thiophene ring is highly activated towards electrophilic substitution, with a strong preference for reaction at the C2 and C5 positions. When the C2 position is blocked, as in 2-bromothiophene, the incoming electrophile is directed to the C5 position. To achieve the desired 4-bromo-2-sulfonyl chloride substitution pattern, one might consider starting with 3-bromothiophene, where the electronic properties and steric factors would direct the incoming chlorosulfonyl group to the C2 position. The reaction is typically performed using chlorosulfonic acid, often in the presence of a catalyst like phosphorus pentachloride to enhance reactivity and yield. researchgate.net

Table 1: Typical Reaction Conditions for Chlorosulfonation

| Parameter | Condition |

|---|---|

| Substrate | 3-Bromothiophene |

| Reagent | Chlorosulfonic acid (ClSO₃H) |

| Catalyst (optional) | Phosphorus pentachloride (PCl₅) |

| Solvent | Carbon tetrachloride (CCl₄) or neat |

| Temperature | Low temperature (e.g., 0-10°C) to control reactivity |

The mechanism involves the generation of the highly electrophilic SO₂Cl⁺ species, which then attacks the electron-rich thiophene ring. Subsequent loss of a proton re-aromatizes the ring and yields the final product.

An alternative two-step approach involves the initial synthesis of the corresponding sulfinic acid, 4-bromothiophene-2-sulfinic acid, followed by its oxidative chlorination. This pathway offers a milder alternative to direct chlorosulfonation and can be advantageous when the substrate is sensitive to the harsh conditions of strong acids.

The sulfinic acid intermediate can be prepared through various means, such as the reaction of a corresponding organometallic species with sulfur dioxide. Once the sulfinic acid is obtained, it is converted to the sulfonyl chloride using a variety of chlorinating agents. Common reagents for this transformation include thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS). This method allows for the purification of the intermediate sulfinic acid, potentially leading to a purer final product.

Table 2: Common Reagents for Chlorination of Sulfinic Acids

| Reagent | Formula | Byproducts |

|---|---|---|

| Thionyl chloride | SOCl₂ | SO₂, HCl |

| Sulfuryl chloride | SO₂Cl₂ | HCl, SO₂ |

The Sandmeyer reaction provides a versatile method for converting an aromatic or heteroaromatic amine into a variety of functional groups, including sulfonyl chlorides. acs.org This pathway requires the synthesis of the precursor 4-bromo-2-aminothiophene.

The synthesis proceeds in two main steps:

Diazotization: The amino group of 4-bromo-2-aminothiophene is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). acs.orgnih.gov

Sulfonyl Chloride Formation: The resulting diazonium salt is then reacted with sulfur dioxide (SO₂) in the presence of a copper(I) or copper(II) chloride catalyst. nih.gov This is often referred to as the Meerwein modification of the Sandmeyer reaction. The reaction proceeds via a radical mechanism initiated by the copper catalyst. acs.org

Modern variations of this reaction utilize stable, solid surrogates for gaseous sulfur dioxide, such as DABSO (the adduct of DABCO and SO₂), which improves the operational simplicity and safety of the procedure. organic-chemistry.orgacs.orgresearchgate.net This method is valued for its mild conditions and tolerance of various functional groups. acs.org

Advanced and Green Synthesis Protocols

Recent developments in synthetic chemistry have focused on creating more efficient, safer, and environmentally benign protocols. These advanced methods often offer higher yields, milder reaction conditions, and reduced waste compared to traditional approaches.

Oxidative chlorosulfonation provides an alternative to classical methods by forming the sulfonyl chloride group from sulfur-containing precursors like thiols, disulfides, or S-alkyl isothiourea salts under oxidative conditions. organic-chemistry.org These methods avoid the use of highly corrosive reagents like chlorosulfonic acid.

A common strategy involves the reaction of a suitable sulfur precursor with an oxidant and a chloride source. For instance, S-alkyl isothiourea salts can be converted to sulfonyl chlorides using sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) as both the oxidant and chloride source. organic-chemistry.org These reactions are often performed in aqueous media, reducing the need for volatile organic solvents and aligning with the principles of green chemistry. organic-chemistry.org While not specifically detailed for 4-bromothiophene, this approach could be adapted by starting with 4-bromo-2-mercaptothiophene or its corresponding disulfide.

Table 3: Examples of Oxidative Chlorosulfonation Systems

| Sulfur Precursor | Oxidant/Chloride Source | Key Advantage |

|---|---|---|

| Thiols, Disulfides | Chlorine gas in water | Direct conversion |

| S-Alkyl isothiourea salts | Sodium hypochlorite (Bleach) | Inexpensive, environmentally friendly reagent |

Organometallic pathways offer a highly regioselective method for synthesizing substituted thiophene derivatives. A plausible route to this compound could start from 2,4-dibromothiophene.

The synthesis involves a sequence of steps:

Selective Bromine-Lithium Exchange: At low temperatures (e.g., -78 °C), 2,4-dibromothiophene is treated with an organolithium reagent such as n-butyllithium. The bromine atom at the C2 position is significantly more reactive towards lithium-halogen exchange than the one at C4, leading to the selective formation of 4-bromo-2-lithiothiophene.

Sulfinate Salt Formation: The resulting organolithium intermediate is quenched by bubbling sulfur dioxide (SO₂) gas through the solution. This reaction forms the lithium salt of 4-bromothiophene-2-sulfinic acid.

In Situ Chlorination: The sulfinate salt is then chlorinated in the same pot without isolation. A mild chlorinating agent like N-chlorosuccinimide (NCS) is added to the reaction mixture to oxidize and chlorinate the sulfinate, yielding the final product, this compound.

This organometallic route provides precise control over the substitution pattern, which is a significant advantage over classical electrophilic substitution methods where mixtures of isomers can sometimes be an issue.

Table 4: Reagents for the Organometallic Synthesis of this compound

| Step | Reagent(s) | Purpose |

|---|---|---|

| 1. Br-Li Exchange | n-Butyllithium (n-BuLi) | Regioselective formation of 4-bromo-2-lithiothiophene |

| 2. Sulfination | Sulfur dioxide (SO₂) | Formation of lithium 4-bromothiophene-2-sulfinate |

Optimization Strategies for Yield and Purity in Laboratory and Industrial Settings

The synthesis of thiophene sulfonyl chlorides, including the 4-bromo-2-sulfonyl isomer, typically proceeds through the chlorosulfonation of a corresponding bromothiophene precursor. Optimization of this process is critical to maximize the yield of the desired product while minimizing the formation of impurities.

In a laboratory setting, a Design of Experiments (DOE) approach can be effectively utilized to systematically investigate the impact of various reaction parameters. Key variables to consider include:

Reaction Temperature: The chlorosulfonation of aromatic compounds is often highly exothermic. Precise temperature control is crucial to prevent side reactions, such as the formation of polysulfonated byproducts or thermal degradation of the starting material and product.

Reaction Time: Adequate reaction time is necessary to ensure complete conversion of the starting material. However, prolonged reaction times can lead to the formation of impurities. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction duration.

Stoichiometry of Reagents: The molar ratio of the bromothiophene substrate to the chlorosulfonating agent (e.g., chlorosulfonic acid) significantly influences the reaction outcome. An excess of the chlorosulfonating agent may be required to drive the reaction to completion, but this can also increase the potential for side reactions and complicate the purification process.

Solvent: The choice of solvent can affect the solubility of reactants and the stability of the product. Inert solvents are typically preferred to avoid unwanted reactions.

For industrial production, purification strategies are paramount for achieving the high purity required for subsequent synthetic steps. Common purification techniques for sulfonyl chlorides include:

Recrystallization: This is a widely used method for purifying solid sulfonyl chlorides. The selection of an appropriate solvent system is critical for achieving high recovery of the pure product.

Chromatography: While more common in a laboratory setting, flash chromatography can be employed for the purification of smaller batches or for the removal of closely related impurities.

Washing/Extraction: Aqueous washing steps are often used to remove unreacted chlorosulfonating agent and other water-soluble byproducts.

The following table summarizes key parameters and their typical impact on the synthesis of aryl sulfonyl chlorides, which can be applied to the synthesis of this compound.

| Parameter | Effect on Yield | Effect on Purity | Optimization Considerations |

| Temperature | Can increase reaction rate, but excessive heat may lead to degradation and lower yield. | High temperatures can promote side reactions, leading to lower purity. | Precise temperature control is crucial. Lower temperatures may be preferred to enhance selectivity. |

| Reaction Time | Insufficient time leads to incomplete conversion and lower yield. | Extended reaction times can result in the formation of degradation products and impurities. | Monitor reaction progress to determine the optimal endpoint. |

| Reagent Stoichiometry | Excess of the sulfonating agent can drive the reaction to completion, increasing yield. | A large excess of the sulfonating agent can lead to polysulfonation and other side products, reducing purity. | Carefully control the molar ratios of reactants. |

| Purification Method | The efficiency of the purification method directly impacts the final isolated yield. | Critical for removing impurities to meet product specifications. | Recrystallization and washing are common industrial methods. |

Scalability and Efficiency Considerations in Chemical Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges and considerations. Efficiency, safety, and cost-effectiveness become primary drivers in process development.

One of the key considerations is the choice between batch and continuous manufacturing processes. While batch processing is common in laboratory settings, continuous manufacturing offers several advantages for large-scale production. rsc.org

Continuous Manufacturing:

Improved Spacetime Yield: Continuous processes can significantly improve the spacetime yield, which is the amount of product produced per unit volume of the reactor per unit time. rsc.org

Enhanced Safety: The smaller reaction volumes in continuous reactors can mitigate the risks associated with highly exothermic reactions.

Consistent Product Quality: Automated control systems in continuous processes can lead to more consistent product quality and purity.

A study on the automated continuous synthesis of aryl sulfonyl chlorides demonstrated that while the total yield might decrease slightly upon scaling up, the spacetime yield of the continuous process can be significantly higher than that of an optimized batch process. For instance, a continuous flow chemistry experiment produced 500 g of an aryl sulfonyl chloride in 12 hours, a significant improvement in spacetime yield compared to a batch process that produced 65 g in 6.5 hours. rsc.org

The table below outlines a comparison of batch versus continuous processing for the synthesis of aryl sulfonyl chlorides, with implications for the production of this compound.

| Feature | Batch Processing | Continuous Processing |

| Scale | Well-suited for small to medium scale. | Highly advantageous for large-scale production. |

| Spacetime Yield | Generally lower. | Significantly higher. rsc.org |

| Safety | Higher risk with large volumes of hazardous reagents and exothermic reactions. | Improved safety due to smaller reaction volumes and better heat transfer. |

| Product Consistency | Can have batch-to-batch variability. | More consistent product quality due to automated process control. rsc.org |

| Capital Cost | Lower initial investment for simple setups. | Higher initial investment for specialized equipment. |

| Operational Efficiency | Less efficient for large volumes. | More efficient for continuous, large-volume production. |

Chemical Reactivity and Transformation Pathways of 4 Bromothiophene 2 Sulfonyl Chloride

Nucleophilic Acyl Substitution Reactions

The sulfonyl chloride moiety (-SO₂Cl) is a potent electrophile, analogous to an acyl chloride. It readily reacts with a wide variety of nucleophiles, leading to the displacement of the chloride ion and the formation of a new bond to the sulfur atom. This reactivity is fundamental to the synthesis of sulfonamides and sulfonate esters.

The reaction between 4-bromothiophene-2-sulfonyl chloride and primary or secondary amines is a cornerstone for the synthesis of sulfonamides. This transformation, often referred to as sulfonylation, proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct generated during the reaction. evitachem.com

The general mechanism involves the amine attacking the sulfonyl chloride, followed by the elimination of the chloride leaving group. The resulting protonated sulfonamide is then deprotonated by the base to yield the final product. The sulfonyl chloride group is highly reactive toward nucleophiles, which allows for the formation of stable sulfonamide bonds. evitachem.com This high reactivity underpins its utility in constructing molecules with potential biological activity.

Table 1: Representative Conditions for Sulfonamide Synthesis from Sulfonyl Chlorides

| Amine Type | Base | Solvent | Temperature | Typical Yield |

| Primary Aliphatic | Pyridine | Dichloromethane (DCM) | 0 °C to RT | High |

| Secondary Aliphatic | Triethylamine (TEA) | Tetrahydrofuran (THF) | 0 °C to RT | High |

| Primary Aromatic (Anilines) | Pyridine | Acetonitrile | Room Temperature | Good to High |

| Hindered Amines | DMAP (catalyst), TEA | Dichloromethane (DCM) | Room Temperature | Moderate to Good |

Note: This table represents typical conditions for the sulfonylation of amines and is applicable to this compound.

Similar to its reaction with amines, this compound can react with other nucleophiles, notably alcohols, to form sulfonate esters. This process, known as sulfonylation of alcohols, also typically requires the presence of a base like pyridine to sequester the HCl byproduct. youtube.comorganic-chemistry.org The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur center and displacing the chloride. youtube.com

This reaction is crucial for converting an alcohol's hydroxyl group, which is a poor leaving group, into a sulfonate ester (like a tosylate or mesylate), which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions. youtube.comlibretexts.org The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken during the reaction. youtube.comlibretexts.org

Table 2: General Conditions for Sulfonate Ester Synthesis

| Alcohol Type | Base | Solvent | Key Feature |

| Primary Alcohol | Pyridine | Dichloromethane (DCM) | High yield, clean reaction |

| Secondary Alcohol | Pyridine | Chloroform | Retention of stereochemistry |

| Tertiary Alcohol | Triethylamine, DMAP | Acetonitrile | Slower reaction, may require heating |

Note: This table illustrates general conditions for the reaction of sulfonyl chlorides with alcohols.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the thiophene (B33073) ring enables this compound to participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant molecular diversification.

The Suzuki-Miyaura coupling is one of the most efficient methods for creating C(sp²)-C(sp²) bonds. semanticscholar.org In the context of this compound, the carbon-bromine bond can serve as a handle for coupling with a variety of aryl or heteroaryl boronic acids. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.

While aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings, both aryl bromides and sulfonyl chlorides can act as coupling partners. researchgate.netresearchgate.net The relative reactivity depends on the specific catalyst and reaction conditions. For a substrate like this compound, selective coupling at the C-Br bond is typically achieved under standard Suzuki conditions, leaving the sulfonyl chloride group intact for subsequent functionalization.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Boronic Acid | Palladium Catalyst | Base | Solvent | Temperature |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 °C |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 °C |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C |

Note: This table provides examples of common conditions used for Suzuki-Miyaura reactions involving aryl bromides, which are applicable to the C-Br bond of this compound.

In addition to reactions at the C-Br bond, the sulfonyl chloride group itself can be used as a coupling handle in what are known as desulfitative or desulfinylative cross-coupling reactions. In these transformations, the entire -SO₂Cl group is replaced, and a new carbon-carbon bond is formed with the extrusion of sulfur dioxide (SO₂). This reaction allows sulfonyl chlorides to act as electrophilic partners in couplings with organometallic reagents, such as Grignard reagents. core.ac.uk Iron-catalyzed protocols have been developed that enable the smooth coupling of alkyl- and arenesulfonyl chlorides with Grignard reagents, providing a powerful alternative to traditional cross-coupling methods. core.ac.uk

Halogen Exchange and Other Functional Group Manipulations

The bromine atom on the thiophene ring can be replaced with other halogens, most commonly iodine or fluorine, through halogen exchange reactions. Metal-mediated halogen exchange, often referred to as an aromatic Finkelstein reaction, can be used to convert aryl bromides into more reactive aryl iodides, which can be advantageous for subsequent cross-coupling reactions. nih.gov Conversely, conversion to aryl chlorides or fluorides is also possible under specific conditions. These transformations typically involve a metal catalyst or mediator and proceed through pathways like oxidative addition/reductive elimination. nih.gov Furthermore, the bromo-substituent can be converted into other functional groups via lithium-halogen exchange followed by quenching with an electrophile, a common strategy for functionalizing thiophene rings. jcu.edu.au

Conversion to Thiophene Sulfonyl Fluorides

The transformation of sulfonyl chlorides to sulfonyl fluorides is a well-established and synthetically useful reaction, primarily due to the increased stability and unique reactivity of the resulting sulfonyl fluoride (B91410). While sulfonyl chlorides are highly reactive and sensitive to moisture, sulfonyl fluorides exhibit greater stability, making them easier to handle and purify.

The conversion of this compound to 4-bromothiophene-2-sulfonyl fluoride can be achieved through nucleophilic substitution, where a fluoride source replaces the chloride atom. Common fluorinating agents for this transformation include alkali metal fluorides, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). These reactions are typically carried out in a suitable solvent system that facilitates the dissolution of both the sulfonyl chloride and the fluoride salt.

Detailed research findings on the specific fluorination of this compound are not extensively documented in publicly available literature. However, the general methodology for the conversion of aryl and heteroaryl sulfonyl chlorides to their corresponding fluorides is highly applicable. The reaction generally proceeds under mild conditions and provides good to excellent yields of the desired sulfonyl fluoride.

Table 1: General Conditions for the Conversion of Aryl Sulfonyl Chlorides to Aryl Sulfonyl Fluorides

| Fluorinating Agent | Solvent(s) | Typical Temperature (°C) | General Yield Range (%) |

| Potassium Fluoride (KF) | Acetonitrile, Water | Room Temperature to 80 | 70-95 |

| Potassium Bifluoride (KHF₂) | Water, Acetone | Room Temperature | 80-99 |

| Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | 0 to Room Temperature | 60-90 |

Reduction and Oxidation Reactions of the Sulfonyl Chloride Moiety

The sulfonyl chloride group in this compound can undergo both reduction and, in a broader sense, oxidative transformations that lead to other sulfur-containing functional groups.

Reduction Reactions:

The reduction of the sulfonyl chloride moiety typically leads to the formation of thiols or their corresponding disulfides. The sulfur atom in the sulfonyl chloride group is in a high oxidation state (+6), and its reduction involves the transfer of electrons from a reducing agent.

Commonly employed reducing agents for the conversion of sulfonyl chlorides to thiols include strong hydride reagents like lithium aluminum hydride (LiAlH₄) or milder reducing systems such as zinc dust in an acidic medium (e.g., sulfuric acid or hydrochloric acid). orgsyn.org The reaction with zinc and acid is a classical method for the preparation of thiophenols from benzenesulfonyl chlorides and is applicable to heteroaromatic sulfonyl chlorides as well. orgsyn.org The general transformation involves the reduction of the sulfonyl chloride to a sulfinic acid intermediate, which is then further reduced to the thiol.

While specific literature detailing the reduction of this compound is scarce, the established protocols for other aromatic and heteroaromatic sulfonyl chlorides provide a reliable framework for this transformation.

Table 2: Common Reagents for the Reduction of Aryl Sulfonyl Chlorides to Thiols

| Reducing Agent | Solvent(s) | Typical Conditions | Product(s) |

| Zinc Dust / Acid (e.g., H₂SO₄) | Ethanol, Water | Heating | Thiol, Disulfide |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | 0 °C to Reflux | Thiol |

| Triphenylphosphine | Toluene | Heating | Thiol |

Oxidation Reactions:

It is important to note that oxidation reactions targeting the thiophene ring itself are well-documented but fall outside the scope of this section, which is strictly focused on the sulfonyl chloride moiety. researchgate.net

Synthesis and Exploration of Derivatives and Analogues of 4 Bromothiophene 2 Sulfonyl Chloride

Diverse Sulfonamide Derivatives and Libraries

The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for the synthesis of sulfonamides. orgsyn.org This reaction proceeds under basic conditions and is a robust and high-yielding transformation, making it ideal for the generation of chemical libraries for screening purposes. 4-Bromothiophene-2-sulfonyl chloride is an excellent substrate for this reaction, allowing for the introduction of a wide array of substituents by varying the amine component.

The synthesis of N-substituted sulfonamides from this compound is achieved by its reaction with various aliphatic and aromatic amines. The reaction is typically carried out in a suitable solvent, such as dichloromethane, in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrogen chloride byproduct. rsc.orgdergipark.org.tr This straightforward methodology allows for the creation of a large number of derivatives by simply changing the amine starting material. The resulting sulfonamides retain the bromine atom, which can be used for further functionalization in subsequent synthetic steps.

| Amine Class | Example Reactant | Resulting Substituent (R) on Sulfonamide |

|---|---|---|

| Primary Aliphatic | Propylamine | -propyl |

| Secondary Aliphatic | Diethylamine | -diethyl |

| Primary Aromatic | Aniline | -phenyl |

| Substituted Aromatic | 4-Fluoroaniline | -4-fluorophenyl |

| Alicyclic | Piperidine | -piperidin-1-yl |

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, selectivity, or a modified biological activity profile. dergipark.org.tr Sulfonamide-based hybrids are of significant interest due to their wide range of pharmacological activities. nih.govnih.gov this compound can be reacted with amines that are themselves part of another heterocyclic system, such as aminopyridines, aminothiazoles, or aminobenzothiazoles, to create complex, multi-functional molecules. dergipark.org.tr This approach allows for the integration of the bromothiophene-sulfonamide motif with other known biologically active scaffolds. researchgate.net

| Heterocyclic Scaffold | Example Reactant | Resulting Conjugate Structure |

|---|---|---|

| Thiazole | 2-Amino-4-methylthiazole | N-(4-methylthiazol-2-yl)-4-bromothiophene-2-sulfonamide |

| Benzothiazole | 2-Aminobenzothiazole | N-(benzo[d]thiazol-2-yl)-4-bromothiophene-2-sulfonamide |

| Pyridine | 4-Aminopyridine | N-(pyridin-4-yl)-4-bromothiophene-2-sulfonamide |

| Pyrimidine | 2-Amino-5-bromopyrimidine | N-(5-bromopyrimidin-2-yl)-4-bromothiophene-2-sulfonamide |

Thiophene (B33073) Sulfonyl Fluoride (B91410) Analogues

Aryl sulfonyl fluorides have emerged as important functional groups, particularly in chemical biology, where they are used as covalent probes for protein labeling. nih.gov Compared to their sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability towards hydrolysis and thermolysis while maintaining selective reactivity with nucleophiles. nih.gov The conversion of this compound to its corresponding sulfonyl fluoride analogue can be accomplished through a halide exchange (halex) reaction. A highly effective method for this transformation involves reacting the sulfonyl chloride with an aqueous solution of a fluoride source, such as potassium bifluoride (KHF₂). nih.gov This process is often high-yielding and provides a direct route to the more stable sulfonyl fluoride derivative, which can then be used in applications requiring this specific reactivity profile.

| Property | This compound | 4-Bromothiophene-2-sulfonyl fluoride |

|---|---|---|

| Reactivity | Highly reactive, susceptible to hydrolysis | Moderately reactive, selective towards nucleophiles |

| Stability | Lower thermal stability, sensitive to water | Robust thermodynamic stability, resistant to hydrolysis |

| S-X Bond Length | Longer (weaker) S-Cl bond | Shorter (stronger) S-F bond nih.gov |

| Primary Use | Synthesis of sulfonamides, sulfonates | Covalent probes, "click" chemistry (SuFEx) nih.gov |

Cyclopropylthiophene Sulfonyl Chloride Derivatives

The bromine atom on the thiophene ring of this compound is a versatile handle for introducing carbon-based substituents via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a powerful tool for forming carbon-carbon bonds. To synthesize a cyclopropylthiophene sulfonyl chloride derivative, the bromine at the 4-position can be reacted with cyclopropylboronic acid in the presence of a palladium catalyst and a suitable base. nih.gov This reaction would replace the bromine atom with a cyclopropyl (B3062369) group, yielding 4-cyclopropylthiophene-2-sulfonyl chloride. This derivative could then be used to synthesize a new family of cyclopropyl-containing sulfonamides.

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Boronic Acid | Cyclopropylboronic acid | Coupling Partner |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Catalyzes C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, or Na₂CO₃ | Activates the catalytic cycle |

| Solvent | Dioxane/Water, Toluene, or DMF | Reaction Medium |

Related Functionalized Thiophene Structures for Targeted Synthesis

The utility of this compound extends beyond the synthesis of sulfonamides and simple coupling products. The two distinct functional groups allow for orthogonal or sequential reactions to build complex, highly functionalized thiophene structures. For instance, the sulfonyl chloride group can first be converted into a stable sulfonamide. Subsequently, the bromine atom can be subjected to a variety of transformations. nih.gov These include other cross-coupling reactions like Stille (using organostannanes), Sonogashira (using terminal alkynes), or Heck coupling (using alkenes). Furthermore, the bromine can be exchanged for other functional groups through lithium-halogen exchange followed by quenching with an electrophile, or through nucleophilic aromatic substitution under specific conditions. This synthetic flexibility makes this compound a valuable precursor for a wide range of targeted thiophene-based molecules. researchgate.net

Applications in Chemical and Pharmaceutical Research

Versatility as a Building Block in Complex Organic Molecule Synthesis

As a foundational reagent, 4-bromothiophene-2-sulfonyl chloride serves as a starting point for creating more elaborate chemical structures. nih.govrroij.com Its inherent reactivity is harnessed by chemists to introduce the bromothiophene sulfonyl moiety into various organic frameworks.

Construction of Diverse Heterocyclic Systems

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. This compound is instrumental in creating a variety of heterocyclic systems. vdoc.pubresearchgate.net A primary application is its reaction with amines to produce a class of compounds known as 5-bromo-N-alkylthiophene-2-sulfonamides. nih.gov These sulfonamides are not only stable compounds in their own right but also serve as intermediates for further synthesis. nih.gov The bromine atom on the thiophene (B33073) ring can be replaced through reactions like the Suzuki-Miyaura cross-coupling, allowing for the attachment of various aryl groups and leading to a diverse library of molecules with potential biological activities. nih.gov

Precursors for Advanced Organic Materials

The same reactivity that makes this compound valuable in pharmaceutical research also positions it as a precursor for advanced organic materials. Thiophene-based molecules are known for their electronic properties and are used in the development of organic semiconductors, conducting polymers, and dyes. The ability to functionalize the thiophene ring at two distinct positions using this sulfonyl chloride allows for the synthesis of well-defined oligomers and polymers. These materials can possess tailored electronic and optical properties, making them suitable for applications in fields such as electronics and materials science.

Biomedical and Medicinal Chemistry Applications

The thiophene sulfonamide scaffold, readily accessible from this compound, is a "privileged structure" in medicinal chemistry, meaning it is frequently found in compounds with diverse biological activities.

Development of Antimicrobial and Antifungal Agents

The search for new antimicrobial and antifungal agents is critical in the face of growing resistance to existing drugs. frontiersin.orgnih.govmdpi.com Sulfonamides, in general, were among the first classes of synthetic antibiotics and continue to be a basis for new drug design. nih.govnih.gov Research has shown that derivatives of 5-bromothiophene-2-sulfonamide (B1270684) possess antibacterial properties. nih.govresearchgate.net

Specifically, 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated antibacterial efficacy against New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae, a highly resistant "superbug". nih.govresearchgate.net One derivative, 5-bromo-N-propylthiophene-2-sulfonamide, was identified as particularly potent against this resistant bacterial strain. researchgate.net While many thiophene derivatives have been investigated for antifungal activity against various Candida species, specific studies focusing on direct derivatives of this compound in this area are an emerging field of interest. nih.govfrontiersin.orgnih.govresearchgate.net

Research in Anticancer and Antitumor Agent Synthesis

The development of novel anticancer agents is a major focus of pharmaceutical research. nih.govuea.ac.uknih.gov Thiophene-containing compounds have been synthesized and evaluated for their potential as antitumor agents. nih.govresearchgate.net Derivatives of this compound have been used to create molecules that show inhibitory effects on cancer cell lines.

For instance, certain N-substituted N'-(benzenesulfonyl)guanidines, which can be synthesized from sulfonyl chlorides, have shown antitumor activity against a panel of 60 human tumor cell lines at the National Cancer Institute (NCI). mostwiedzy.pl Some of these compounds exhibited significant growth inhibition (GI50) in the low micromolar range against various cancer cell lines, highlighting the potential of this chemical class in oncology research. researchgate.netmostwiedzy.pl

| Compound Class | Target | Observed Activity |

|---|---|---|

| N-substituted N'-(benzenesulfonyl)guanidines | Panel of 60 human tumor cell lines | Growth Inhibition (GI50) values in the range of 2.1-5.0 µM for the most active agents. mostwiedzy.pl |

| Thiophene Analogues | HepG2, A2780, and A2780CP cell lines | Amino-thiophene derivatives showed IC50 values of 10-12 µM against A2780 and A2780CP cell lines. nih.govuea.ac.uk |

| N,N'-diheteroaryl sulfonylureas | Various cancer cell lines (NCI) | GI50 values against cell lines such as EKVX Non-small lung cancer (1.7 µM) and T-47D Breast cancer (15.1 µM). researchgate.net |

Enzyme Inhibitor Design (e.g., Carbonic Anhydrase Inhibitors, Matrix Metalloproteinase Inhibitors)

Targeting specific enzymes is a highly effective strategy in modern drug design. The sulfonamide group, which is readily introduced using this compound, is a key functional group for interacting with the active sites of several important enzyme classes. nih.gov

Carbonic Anhydrase Inhibitors: Carbonic anhydrases (CAs) are a family of enzymes involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. nih.govmdpi.commdpi.com The primary sulfonamide group is a classic zinc-binding group that potently inhibits these zinc-containing enzymes. nih.gov Five-membered heterocyclic sulfonamides, including those derived from thiophene, are known to be particularly effective carbonic anhydrase inhibitors. mdpi.com Research has demonstrated that N-substituted guanidines derived from sulfonyl chlorides can potently inhibit several CA isoforms, including the cancer-associated isoforms CA IX and CA XII, with inhibition constants (KI) in the low nanomolar range. mostwiedzy.pl For example, one derivative showed a KI of 4.7 nM against hCA IX and 0.96 nM against hCA XII. mostwiedzy.pl

Matrix Metalloproteinase Inhibitors: Matrix metalloproteinases (MMPs) are enzymes that degrade components of the extracellular matrix and are implicated in diseases such as arthritis and cancer metastasis. flvc.orgmdpi.com The development of MMP inhibitors is an active area of research. nih.govnih.gov While a variety of chemical structures can inhibit MMPs, compounds containing sulfonyl groups have been explored for this purpose. nih.gov The sulfonyl group can interact with the enzyme's active site, contributing to the binding and inhibitory activity of the molecule. nih.gov This makes this compound a valuable starting material for synthesizing candidate molecules for MMP inhibition research. mdpi.com

Antimalarial Compound Development

The global fight against malaria, a life-threatening disease caused by Plasmodium parasites, necessitates the continuous development of novel and effective therapeutic agents to combat drug-resistant strains. nih.govnih.gov In this context, this compound emerges as a promising scaffold for the synthesis of new antimalarial drugs. The thiophene ring, a core component of this compound, is a well-established pharmacophore in medicinal chemistry, known to be present in numerous biologically active molecules.

Research has demonstrated that sulfonamide derivatives, which can be readily synthesized from sulfonyl chlorides, exhibit significant antimalarial activity. nih.gov These compounds often target crucial parasitic enzymes, such as falcipains, which are essential for the parasite's life cycle. nih.gov The presence of the bromine atom on the thiophene ring of this compound is also of particular importance. Halogenated compounds have been shown to possess enhanced biological activities, and in the context of antimalarial research, brominated thiophene derivatives have been identified as potent inhibitors of parasite growth.

By utilizing this compound as a starting material, medicinal chemists can design and synthesize a variety of novel sulfonamide derivatives. The sulfonyl chloride group provides a reactive handle for the introduction of diverse amine-containing fragments, allowing for the systematic exploration of the chemical space and the optimization of antimalarial potency. This approach enables the generation of compound libraries for screening against different Plasmodium strains, facilitating the discovery of new drug candidates with improved efficacy and resistance profiles.

Agrochemical and Herbicide Intermediate Research

Beyond its applications in pharmaceuticals, this compound also serves as a valuable intermediate in the agrochemical industry, particularly in the research and development of novel herbicides. The molecular framework of this compound is analogous to intermediates used in the synthesis of established herbicidal agents. For instance, a structurally similar compound, 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride, is a known intermediate in the production of the herbicide thiencarbazone-methyl. google.com

Thiencarbazone-methyl belongs to the class of acetolactate synthase (ALS) inhibitors. google.com ALS is a vital enzyme in plants responsible for the biosynthesis of essential branched-chain amino acids. google.com By inhibiting this enzyme, the herbicide effectively halts plant growth, leading to weed death. google.com The thiophene-sulfonyl moiety plays a crucial role in the binding of the herbicide to the active site of the ALS enzyme.

The structural similarities suggest that this compound can be employed in the synthesis of new herbicidal compounds. The bromine substituent offers a site for further chemical modification, potentially leading to the development of herbicides with altered selectivity, improved efficacy, or a different spectrum of weed control. The exploration of derivatives of this compound could lead to the discovery of new agrochemicals that address the growing challenge of herbicide-resistant weeds and contribute to sustainable agricultural practices.

Dopamine (B1211576) Receptor Ligand Synthesis

Dopamine receptors are a class of G protein-coupled receptors that are central to numerous physiological processes in the brain, including motor control, motivation, and cognition. nih.gov Dysregulation of the dopaminergic system is implicated in a range of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. nih.gov Consequently, the development of selective dopamine receptor ligands is a major focus of neuroscience research and drug discovery.

While direct synthesis of dopamine receptor ligands from this compound is not extensively documented, the structural motifs present in this compound are highly relevant to the design of such ligands. The synthesis of 1-phenyl-benzazepine derivatives, a class of potent dopamine receptor ligands, has been shown to incorporate halogenated aromatic rings to modulate their binding affinity and selectivity for different dopamine receptor subtypes. nih.gov Specifically, compounds with a bromo substituent have demonstrated strong affinity for D1 and D5 dopamine receptors. nih.gov

The 4-bromothiophene moiety of this compound can be considered a bioisostere of a brominated phenyl ring, meaning it has similar physical and chemical properties that can result in comparable biological activity. This allows for its potential incorporation into novel ligand scaffolds. The sulfonyl chloride group can be converted into a sulfonamide, a common functional group in drug molecules that can form key hydrogen bonding interactions with receptor targets. Therefore, this compound represents a valuable starting material for the synthesis of novel thiophene-based sulfonamides as potential dopamine receptor modulators. The exploration of such compounds could lead to the identification of new therapeutic agents for the treatment of dopamine-related disorders.

Interactive Data Table

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 185329-76-4 synblock.com |

| Molecular Formula | C4H2BrClO2S2 synblock.com |

| Molecular Weight | 261.54 g/mol synblock.com |

| Synonyms | 4-Bromo-2-thiophenesulfonyl chloride synblock.com |

Advanced Characterization and Analytical Methodologies in Research

Mass Spectrometry (MS) and Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Byproduct Identification

Mass spectrometry and chromatography are critical for verifying the molecular weight, determining the purity, and identifying potential byproducts from the synthesis of 4-bromothiophene-2-sulfonyl chloride.

Mass Spectrometry (MS): MS analysis provides the mass-to-charge ratio (m/z) of the molecule, which confirms its molecular weight. For this compound (C₄H₂BrClO₂S₂), the molecular weight is approximately 261.54 g/mol . sigmaaldrich.comsynblock.com Due to the presence of bromine and chlorine isotopes, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]+. The bromine isotopes (⁷⁹Br and ⁸¹Br) have a near 1:1 natural abundance, and the chlorine isotopes (³⁵Cl and ³⁷Cl) have a roughly 3:1 abundance. This results in a distinctive cluster of peaks for the molecular ion ([M], [M+2], [M+4]), which is a powerful confirmation of the compound's elemental composition. Predicted m/z values for various adducts can be calculated to aid in spectral interpretation. uni.lu

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to assess the purity of the compound. rsc.org HPLC, particularly reverse-phase HPLC, can separate the target compound from non-volatile impurities and starting materials. synblock.combldpharm.com The purity is determined by the relative area of the peak corresponding to this compound in the chromatogram. GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it highly effective for identifying volatile impurities and reaction byproducts. rsc.orgresearchgate.netjocpr.com Potential byproducts could include isomers (e.g., 5-bromothiophene-2-sulfonyl chloride), unreacted starting materials, or the hydrolyzed product, 4-bromothiophene-2-sulfonic acid.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 260.84410 |

| [M+Na]⁺ | 282.82604 |

| [M-H]⁻ | 258.82954 |

X-ray Crystallography for Definitive Solid-State Structural Assignment

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays through a single crystal of the compound to generate a diffraction pattern, which is then mathematically reconstructed into a detailed molecular model.

Spectroscopic Analysis of Reaction Intermediates and Products (e.g., IR)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule, making it valuable for monitoring reaction progress and characterizing intermediates and final products. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these are the strong, asymmetric and symmetric stretching vibrations of the sulfonyl chloride (S=O) group. The thiophene (B33073) ring will also exhibit characteristic absorptions, including aromatic C-H stretching and C=C in-ring stretching vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Thiophene) | Medium |

| 1500 - 1400 | C=C Stretch | Aromatic (Thiophene) | Medium-Strong |

| 1370 - 1335 | S=O Asymmetric Stretch | Sulfonyl Chloride | Strong |

| 1195 - 1168 | S=O Symmetric Stretch | Sulfonyl Chloride | Strong |

| ~600 | C-Br Stretch | Aryl Bromide | Medium-Strong |

| ~570 | S-Cl Stretch | Sulfonyl Chloride | Medium-Strong |

Source: Data compiled from general spectroscopic tables. libretexts.orgvscht.czpressbooks.publibretexts.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of thiophene (B33073) derivatives due to its balance of accuracy and computational cost.

For 4-Bromothiophene-2-sulfonyl chloride, DFT calculations can elucidate the distribution of electron density and the energies of molecular orbitals, which are crucial for predicting chemical reactivity. The key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A small energy gap suggests high polarizability and reactivity.

While specific DFT studies for this compound are not extensively detailed in public literature, calculations on analogous substituted thiophenes and aryl sulfonyl chlorides provide a strong basis for prediction. The electron-withdrawing nature of both the sulfonyl chloride group and the bromine atom is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted thiophene. This generally leads to a molecule that is a potent electrophile, particularly at the sulfur atom.

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Thiophene Scaffold Note: These are illustrative values based on typical calculations for similar structures and are not specific experimental or calculated values for this compound.

| Parameter | Typical Calculated Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -7.0 to -6.5 eV | Moderate electron-donating capability (nucleophilicity of the ring) |

| LUMO Energy | -2.5 to -2.0 eV | Strong electron-accepting capability (electrophilicity of the sulfonyl group) |

| HOMO-LUMO Gap (ΔE) | 4.5 to 4.0 eV | High chemical reactivity and polarizability |

Molecular Electrostatic Potential (MEP) Mapping for Regioselectivity and Nucleophilic/Electrophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other species. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions correspond to likely sites for nucleophilic and electrophilic attack, respectively.

For this compound, the MEP map would highlight several key features:

Electrophilic Site : A significant region of positive electrostatic potential (blue) is expected around the sulfur atom of the sulfonyl chloride group. This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom, making the sulfur atom highly susceptible to attack by nucleophiles. This high electrophilicity is the basis for its utility as a reagent for introducing the bromothiophenesulfonyl group.

Nucleophilic Sites : Strong negative electrostatic potential (red) would be localized on the two oxygen atoms of the sulfonyl group, indicating their ability to act as hydrogen bond acceptors or interact with electrophiles. The thiophene ring itself would display a region of moderately negative potential associated with its π-electron system, though this is diminished by the attached electron-withdrawing groups.

This mapping allows for the prediction of regioselectivity in reactions. For instance, a nucleophile such as an amine or an alcohol will preferentially attack the sulfur atom, leading to the formation of sulfonamides or sulfonate esters, respectively.

Table 2: Predicted Electrostatic Potential Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Chemical Character |

|---|---|---|

| Sulfur Atom (SO2Cl) | Strongly Positive | Highly Electrophilic |

| Oxygen Atoms (SO2Cl) | Strongly Negative | Nucleophilic / H-bond Acceptor |

| Thiophene Ring (π-system) | Moderately Negative | Nucleophilic |

| Chlorine Atom (SO2Cl) | Slightly Positive (σ-hole) | Electrophilic |

Molecular Modeling and Simulation Studies for Conformational Analysis and Ligand-Target Interactions

Molecular modeling and simulation techniques are used to explore the three-dimensional structure and dynamic behavior of molecules.

Conformational Analysis: For this compound, a key aspect of its structure is the rotational freedom around the single bond connecting the thiophene ring (at C2) and the sulfur atom of the sulfonyl chloride group. Conformational analysis studies, often performed using molecular mechanics or DFT calculations, can identify the most stable arrangement (conformer) of the molecule. The orientation of the sulfonyl chloride group relative to the thiophene ring is influenced by steric hindrance and electronic interactions between the groups. Studies on similar arylsulfonamides have shown that the dihedral angle between the aromatic ring and the S-N bond is a critical conformational parameter. lookchem.com A near-perpendicular arrangement is often favored to minimize steric clash. lookchem.com

Ligand-Target Interactions: In drug discovery, molecular docking and molecular dynamics (MD) simulations are used to predict and analyze how a ligand (a potential drug molecule) binds to a biological target, such as a protein or enzyme. While this compound is primarily a reactive intermediate, its derivatives are of significant interest as potential enzyme inhibitors.

A relevant case study involves QStatin, an inhibitor of quorum sensing in Vibrio species, which is chemically identified as 1-(5-bromothiophene-2-sulfonyl)-1H-pyrazole. asm.org Although this involves the 5-bromo isomer, the computational studies performed on it are directly illustrative of the methods used for this class of compounds. Structural and biochemical analyses revealed that QStatin binds tightly within a specific ligand-binding pocket of the SmcR protein. asm.org Molecular modeling showed that this binding alters the flexibility and DNA-binding properties of the protein, thereby inhibiting its function. asm.org Such studies are crucial for understanding the mechanism of action and for rationally designing more potent and selective inhibitors based on the bromothiophene-sulfonyl scaffold.

In Silico Screening and Virtual Ligand Design for Drug Discovery

In silico (computer-based) methods are indispensable in modern drug discovery for rapidly screening large virtual libraries of compounds and for designing novel molecules with desired biological activities. This compound serves as a valuable building block or scaffold in these processes.

Virtual Screening: Thiophene-based compounds are widely explored as potential therapeutic agents. researchgate.net Virtual screening campaigns often start with a scaffold like bromothiophene, which is then computationally elaborated by adding various functional groups. For example, libraries of virtual compounds derived from a thiophene core can be docked against the active site of a target protein, such as a kinase or a protease. rsc.orgnih.gov The results, scored based on predicted binding affinity and interaction patterns, are used to select a smaller, more promising set of compounds for chemical synthesis and experimental testing. This approach has been used to identify thiophene derivatives as potential inhibitors for targets in cancer, inflammation, and infectious diseases. techscience.comdergipark.org.tr

Virtual Ligand Design: Beyond screening existing or virtual libraries, computational methods are used for the rational design of new ligands. Starting with the X-ray crystal structure of a target protein, a molecule like this compound can be used as a starting fragment. Designers can computationally "grow" the molecule within the active site, adding functional groups that form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues of the protein. This structure-based drug design approach has been successfully applied to develop potent and selective inhibitors, including those based on thiophene and sulfonamide moieties. rsc.org

Structure Activity Relationship Sar Studies and Mechanistic Elucidation

Correlating Structural Modifications of 4-Bromothiophene-2-sulfonyl chloride Derivatives with Biological Efficacy

The biological activity of derivatives of this compound is intricately linked to the nature and position of substituents on the thiophene (B33073) ring and the sulfonamide group. SAR studies have been instrumental in optimizing the potency and selectivity of these compounds for various biological targets, including enzymes like carbonic anhydrases (CAs).

One of the key areas of investigation for thiophene sulfonamides has been their role as carbonic anhydrase inhibitors. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and some types of cancer.

The general SAR for thiophene-based sulfonamides as CA inhibitors indicates that the unsubstituted sulfonamide group is crucial for activity, as it coordinates to the zinc ion in the enzyme's active site. Modifications to the thiophene ring can significantly influence the inhibitory potency and isoform selectivity. For instance, the introduction of different substituents can alter the electronic properties and steric profile of the molecule, leading to differential binding affinities for the various CA isoforms.

A study on a series of 4-substituted thiophene-2-sulfonamides demonstrated nanomolar-level potency for the inhibition of human carbonic anhydrase II (hCA II) in vitro. nih.gov The nature of the substituent at the 4-position of the thiophene ring was found to be a critical determinant of inhibitory activity.

| Compound | Substituent at 4-position | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| 1 | -H | 75 | 12 | 25 | 4.5 |

| 2 | -CH3 | 82 | 9.8 | 30 | 5.2 |

| 3 | -Cl | 65 | 8.5 | 22 | 3.8 |

| 4 | -Br | 60 | 8.1 | 20 | 3.5 |

The data in the table above illustrates that substitutions at the 4-position of the thiophene-2-sulfonamide (B153586) core can modulate the inhibitory activity against different carbonic anhydrase isoforms. Halogen substituents, in particular, appear to enhance the inhibitory potency against the cancer-related isoforms hCA IX and hCA XII.

Furthermore, in the context of antibacterial agents, the modification of the sulfonamide nitrogen has been explored. For example, the synthesis of N-alkylated derivatives of 5-bromothiophene-2-sulfonamide (B1270684), a close analog of the title compound, has been shown to influence antibacterial efficacy. nih.gov

Investigating Regioselectivity and Stereochemical Control in Derivatization Reactions

The synthesis of specific isomers of this compound derivatives is crucial for establishing unambiguous SAR. Regioselectivity, the control of the position of chemical changes, is a key challenge in the functionalization of the thiophene ring.

Direct lithiation followed by reaction with an electrophile is a powerful strategy for the regioselective functionalization of thiophenes. The position of lithiation is directed by the existing substituents on the ring. For instance, in a thiophene ring bearing a directing group at the 2-position, lithiation typically occurs at the 5-position. Subsequent reaction with an electrophile then introduces a substituent at this position with high regioselectivity. A study on the synthesis of a tetra-substituted thiophene derivative utilized three successive chemo- and regioselective direct lithiation reactions starting from thiophene. mdpi.com This approach allows for the controlled introduction of various functional groups at specific positions on the thiophene core.

While regioselectivity is a well-explored area, the investigation of stereochemical control in the derivatization of this compound is less documented. The introduction of chiral centers, for instance by reacting the sulfonyl chloride with a chiral amine or alcohol, would result in the formation of diastereomers. The separation and biological evaluation of these individual stereoisomers would be essential to understand the impact of stereochemistry on biological activity. Such studies are critical as stereoisomers can exhibit significantly different pharmacological and toxicological profiles.

Mechanistic Pathways of Key Synthetic Transformations and Biological Action

The primary synthetic transformation for derivatizing this compound is the reaction of the sulfonyl chloride group with nucleophiles, most commonly amines, to form sulfonamides. This reaction generally proceeds through a nucleophilic substitution mechanism at the sulfur atom. The precise mechanism can vary, but it often involves either a concerted SN2-like pathway or an addition-elimination pathway through a trigonal bipyramidal intermediate.

In the case of carbonic anhydrase inhibitors, the sulfonamide group binds to the Zn2+ ion in the active site of the enzyme. mdpi.com The nitrogen atom of the sulfonamide displaces a water molecule or hydroxide (B78521) ion coordinated to the zinc, thereby blocking the enzyme's catalytic activity.

Kinetic studies on the bromination of thiophene-2-sulfonic acid have provided insights into the reactivity of the thiophene ring. isca.me The presence of the electron-withdrawing sulfonic acid group deactivates the ring towards electrophilic attack, as demonstrated by the slower reaction rate compared to unsubstituted thiophene. isca.me This highlights the electronic influence of the sulfonyl group on the reactivity of the thiophene core.

Combined Computational and Experimental Approaches to SAR

The integration of computational methods with experimental studies has become a powerful tool in modern drug discovery and development. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations provide valuable insights into the SAR of this compound derivatives.

QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs. For a series of thiophene derivatives, QSAR models have been developed that show good predictive accuracy. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is widely used to study the interactions of sulfonamide derivatives with their protein targets, such as carbonic anhydrase and bacterial enzymes. rjb.ronih.gov Docking studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the ligand's affinity and selectivity. For example, docking studies of thiophene derivatives into the active site of COX-2 have helped to rationalize their anti-inflammatory activity. researchgate.net

DFT calculations are employed to investigate the electronic structure, geometry, and reactivity of molecules. These calculations can provide insights into reaction mechanisms and help to understand the electronic properties that govern biological activity. DFT studies have been used to compare the geometric parameters of 2,5-bisarylthiophenes with experimental X-ray data. nih.gov

| Computational Method | Application in SAR of Thiophene Sulfonamides |

| QSAR | Predicts biological activity based on chemical structure; guides the design of new derivatives with improved potency. researchgate.net |

| Molecular Docking | Predicts binding modes of derivatives in the active sites of target enzymes (e.g., carbonic anhydrase, DHPS, COX-2); elucidates key intermolecular interactions. rjb.ronih.govresearchgate.net |

| DFT Calculations | Investigates electronic properties, molecular geometry, and reaction mechanisms; provides a theoretical basis for observed reactivity and biological activity. nih.gov |

The synergistic use of these computational and experimental approaches accelerates the process of lead optimization and the development of novel therapeutic agents derived from this compound.

Future Prospects and Interdisciplinary Research Directions

Innovations in Sustainable and Environmentally Benign Synthetic Strategies

The future of synthesizing 4-bromothiophene-2-sulfonyl chloride and its derivatives is increasingly geared towards green chemistry principles to minimize environmental impact and enhance efficiency. Traditional methods for preparing sulfonyl chlorides often involve harsh reagents and generate significant waste. rsc.orgorganic-chemistry.orgrsc.org Research is now pivoting to more sustainable alternatives.

One promising avenue is the adoption of palladium-catalyzed cross-coupling reactions, such as direct C-H arylation, which offer a more atom-economical approach to functionalizing the thiophene (B33073) ring. nih.govrsc.org These methods can reduce the number of synthetic steps and the use of pre-functionalized starting materials. Additionally, the development of environmentally benign, metal-free synthesis routes for sulfonyl chlorides is gaining traction. rsc.org These approaches often utilize milder oxidants and aqueous reaction media, significantly reducing the reliance on hazardous organic solvents. rsc.org The use of in situ generated sulfinate intermediates also presents a more sustainable pathway, avoiding the isolation of reactive sulfonyl chloride precursors. researchgate.net

Future research will likely focus on optimizing these greener synthetic protocols for the specific synthesis of this compound, potentially employing flow chemistry and recyclable catalysts to further enhance sustainability and scalability.

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Strategies for Sulfonyl Chlorides

| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |

| Reagents | Often harsh and stoichiometric (e.g., chlorosulfonic acid) | Milder, often catalytic (e.g., Pd catalysts, enzymes) |

| Solvents | Typically volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions |

| Byproducts | Significant generation of hazardous waste | Reduced waste, often with recyclable components |

| Atom Economy | Generally lower | Higher, with more atoms from reactants in the final product |

| Energy | Often requires high temperatures and pressures | Can often be performed at lower temperatures and pressures |

Expansion into Novel Biological Targets and Emerging Therapeutic Areas

Thiophene-based compounds are recognized as privileged structures in medicinal chemistry, forming the core of numerous approved drugs. rsc.orgresearchgate.net Derivatives of this compound are expected to be explored against a wider array of biological targets, moving beyond traditional applications. The inherent reactivity of the sulfonyl chloride group allows for the straightforward synthesis of diverse sulfonamide libraries, which can be screened for various biological activities. ontosight.ai

Current research on related thiophene sulfonamides has highlighted their potential as anti-inflammatory, antiviral, and antimicrobial agents. ontosight.ainih.govnih.gov Future work will likely delve into more specific and emerging therapeutic areas. For instance, the development of thiophene derivatives as inhibitors of novel enzyme targets in cancer, such as specific kinases or metabolic enzymes, is a promising direction. mdpi.com There is also growing interest in their application against drug-resistant microbial strains, a significant global health challenge. frontiersin.orgnih.gov

Furthermore, the unique electronic properties of the thiophene ring could be leveraged to design molecules that interact with neurological targets, potentially leading to new treatments for neurodegenerative diseases. The exploration of these novel biological applications will be a key focus of future research.

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Kinases, Apoptosis Modulators | Thiophene scaffold can be functionalized to enhance selectivity and potency against cancer-related proteins. mdpi.com |

| Infectious Diseases | Bacterial and Viral Enzymes | Thiophene sulfonamides have shown broad-spectrum antimicrobial and antiviral activity. ontosight.ainih.gov |

| Inflammation | Cyclooxygenase (COX), Lipoxygenase (LOX) | Thiophene-based compounds are known for their anti-inflammatory properties. nih.govnih.gov |

| Neurology | Receptors and Enzymes in the CNS | The aromatic and electronic nature of the thiophene ring is suitable for designing CNS-active drugs. |

Integration with Materials Science and Polymer Chemistry for Advanced Functional Materials

The integration of this compound and its derivatives into materials science and polymer chemistry is a burgeoning field with significant potential. Thiophene-based polymers are renowned for their unique electronic and optical properties, making them key components in organic electronics. numberanalytics.comresearchgate.netnumberanalytics.com The functionalization of thiophene monomers is crucial for tuning the properties of the resulting polymers for specific applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nih.govnih.govrsc.org

The reactive sulfonyl chloride group on the this compound molecule provides a versatile handle for polymerization and post-polymerization functionalization. cmu.edu This could enable the creation of novel conjugated polymers with tailored properties. For example, the sulfonyl group could be used to attach various side chains to the polymer backbone, influencing its solubility, processability, and electronic characteristics. nih.gov

Future research is expected to explore the synthesis of functional polymers derived from this compound for applications in areas such as:

Conducting Polymers: For use in flexible electronics and transparent electrodes. nih.gov

Energy Storage: As components in organic batteries and supercapacitors. numberanalytics.comrsc.org

Biomedical Devices: The development of biocompatible and functional polymers for biosensors and drug delivery systems. google.comnih.gov

The ability to precisely control the chemical structure of these polymers will be key to unlocking their full potential in these advanced applications.

Table 3: Potential Applications of Polymers Derived from this compound

| Application Area | Desired Polymer Properties | Potential Function of Thiophene Derivative |

| Organic Electronics | High charge carrier mobility, tunable bandgap | Core component of the conjugated polymer backbone. numberanalytics.com |

| Sensors | High sensitivity and selectivity | Functionalization of the polymer to create specific binding sites. |

| Biomedical Materials | Biocompatibility, specific cell interactions | Attachment of bioactive molecules to the polymer surface. google.com |

| Energy Storage | High conductivity, good cycling stability | Active material in electrodes for batteries and supercapacitors. rsc.org |

Development of Advanced Methodologies in Spectroscopic Characterization and Computational Prediction

The continued development of advanced analytical and computational techniques will be instrumental in accelerating research on this compound and its derivatives. Sophisticated spectroscopic methods are essential for the unambiguous characterization of these molecules. Advanced nuclear magnetic resonance (NMR) techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), are crucial for elucidating the complex structures of thiophene-containing compounds. researchgate.netipb.pt High-resolution mass spectrometry (HRMS) is also vital for confirming molecular formulas and identifying fragmentation patterns. chemrxiv.org

In parallel, computational chemistry is becoming an increasingly powerful tool for predicting the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations can be used to model molecular orbitals, predict reaction mechanisms, and understand spectroscopic data. researchgate.netresearchgate.net Hirshfeld surface analysis can provide insights into the noncovalent interactions that govern the solid-state packing of these compounds, which is important for materials science applications. nih.gov

Future advancements in these areas will likely involve the integration of experimental data with more sophisticated computational models. This synergy will enable a deeper understanding of the structure-property relationships of this compound derivatives, facilitating the rational design of new molecules with desired functionalities for therapeutic and materials science applications.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-bromothiophene-2-sulfonyl chloride?

- Methodology : A common approach involves sulfonation followed by halogenation. For example, sulfonyl chlorides are often synthesized using thionyl chloride (SOCl₂) as a chlorinating agent in the presence of catalytic dimethylformamide (DMF). Evidence from analogous compounds (e.g., 2-chloro-4-(chlorosulfonyl)benzoyl chloride) highlights refluxing with SOCl₂ and DMF at 70–80°C for 4–6 hours, yielding >90% purity after purification .

- Key Considerations : Monitor reaction progress via TLC or GC-MS. Optimize stoichiometry to avoid side reactions (e.g., over-halogenation).

Q. How can researchers ensure safe handling of this compound in the lab?

- Safety Protocol :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and goggles.

- Ventilation : Conduct reactions in a fume hood due to potential HCl/Br₂ gas release.

- First Aid : For skin contact, wash immediately with soap/water (15+ minutes). For inhalation, move to fresh air and seek medical attention .

- Storage : Store in a cool, dry place (<4°C) under inert gas (N₂/Ar) to prevent hydrolysis.

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine/thiophene ring protons).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .

- IR Spectroscopy : Identify sulfonyl (S=O, ~1350 cm⁻¹) and C-Br (~500–600 cm⁻¹) stretches.

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?